2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is a complex organic compound that features a piperidine ring substituted with dimethyl groups, a thiophene ring, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution with Dimethyl Groups: The piperidine ring can be substituted with dimethyl groups using alkylation reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the Aldehyde Group: The aldehyde group can be introduced through oxidation reactions of an alcohol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine and thiophene rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products
Oxidation: Formation of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)propanoic acid.
Reduction: Formation of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal may have applications in:
Chemistry: As an intermediate in organic synthesis and the development of new materials.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal would depend on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,6-Dimethylpiperidin-1-yl)-3-(phenyl)prop-2-enal: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(2,6-Dimethylpiperidin-1-yl)-3-(furan-2-yl)prop-2-enal: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(2,6-Dimethylpiperidin-1-yl)-3-(thiophen-2-yl)prop-2-enal is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
573993-62-1 |
---|---|
Molekularformel |
C14H19NOS |
Molekulargewicht |
249.37 g/mol |
IUPAC-Name |
2-(2,6-dimethylpiperidin-1-yl)-3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C14H19NOS/c1-11-5-3-6-12(2)15(11)13(10-16)9-14-7-4-8-17-14/h4,7-12H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
RVFUYIYMPIDTBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1C(=CC2=CC=CS2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.